

# A meta-analysis of preclinical and clinical studies involving (Rac)-Antineoplaston A10.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Antineoplaston A10

Cat. No.: B1222741 Get Quote

# A Meta-Analysis of (Rac)-Antineoplaston A10: A Comparative Guide for Researchers

This guide provides a meta-analysis of preclinical and clinical studies involving **(Rac)-Antineoplaston A10**, offering a comparative overview for researchers, scientists, and drug development professionals. Antineoplaston A10, a derivative of glutamine, has been investigated for its potential anti-cancer properties, primarily in the context of brain tumors. This document summarizes available quantitative data, details experimental methodologies, and visualizes proposed mechanisms of action.

## Preclinical Studies: In Vitro and In Vivo Evidence

Preclinical research on Antineoplaston A10 has explored its effects on cancer cell lines and in animal models. These studies, while not as numerous as the clinical investigations, provide foundational information on the compound's biological activity.

### In Vitro Studies

Japanese scientists have conducted in vitro studies to evaluate the cell growth inhibition potential of Antineoplaston A10, often in combination with Antineoplaston AS2-1, on various human hepatocellular carcinoma cell lines.[1] Growth inhibition was generally observed at concentrations between 6 to 8 µg/mL.[1] However, it has been noted that these concentrations are considered relatively high, which may suggest limited in vitro activity.[1]



#### **Animal Studies**

In vivo studies have been conducted in athymic mice transplanted with human breast cancer.

[2] One study reported that a diet containing approximately 1.25% of Antineoplaston A-10 significantly inhibited tumor growth after 35 days of treatment.

[2] Daily intraperitoneal administration of 70 mg of Antineoplaston A-10 injection also demonstrated significant inhibition of tumor growth after 52 days.

[2] Histological analysis of the tumors from treated mice showed a significant decrease in the number of mitoses compared to control groups, although no essential structural differences were observed.

[2] Another preclinical study involving chronic toxicity in Swiss white mice found no significant toxic effects from a formulation of Antineoplaston A10 injections administered over a year.

[3]

## **Clinical Studies: Focus on Brain Tumors**

A significant portion of the clinical research on Antineoplaston A10, typically administered with Antineoplaston AS2-1, has focused on patients with various types of brain tumors, particularly gliomas. The majority of the available data comes from Phase II clinical trials. It is important to note that direct, randomized, controlled trials comparing Antineoplaston A10 to standard-of-care therapies are largely absent from the peer-reviewed literature, making direct comparisons challenging. The following tables summarize the results from several of these single-arm Phase II studies.

## Table 1: Summary of Phase II Clinical Trial Results for Antineoplaston A10/AS2-1 in Brain Tumors



| Study<br>Populatio<br>n                                      | Number<br>of<br>Patients | Complete<br>Respons<br>e (CR) | Partial<br>Respons<br>e (PR)     | Stable<br>Disease<br>(SD) | Overall<br>Survival<br>(OS)          | Progressi<br>on-Free<br>Survival<br>(PFS) |
|--------------------------------------------------------------|--------------------------|-------------------------------|----------------------------------|---------------------------|--------------------------------------|-------------------------------------------|
| Recurrent Diffuse Intrinsic Brain Stem Glioma                | 12 (10<br>evaluable)     | 20%                           | 30%                              | 30%                       | 33.3% at 2<br>years                  | Not<br>Reported                           |
| High- Grade, Recurrent, and Progressiv e Brainstem Glioma    | 18                       | 11%                           | 11%                              | 39%                       | 39% at 2<br>years, 22%<br>at 5 years | 39% at 6<br>months                        |
| Non-<br>Diffuse<br>Intrinsic<br>Pontine<br>Glioma<br>(NDIPG) | 11                       | 36%                           | Not<br>Reported                  | 27.5%                     | 82% at 1<br>year, 50%<br>at 15 years | Not<br>Reported                           |
| Recurrent Glioblasto ma Multiforme (RGBM)                    | 30                       | 6.7%                          | 6.7%                             | Not<br>Reported           | 34.7% at 1<br>year                   | 16.7% at 6<br>months                      |
| Anaplastic Astrocytom a (within a high-grade glioma trial)   | Not<br>specified         | Not<br>specified              | 41.7%<br>(Objective<br>Response) | Not<br>specified          | Not<br>specified                     | 5.4 months<br>(median)                    |



## **Experimental Protocols**

Detailed methodologies for the cited studies are crucial for interpretation and potential replication. Below are summaries of the typical experimental protocols employed in the clinical trials of Antineoplaston A10.

## **General Clinical Trial Design**

Most of the reported studies are single-arm, open-label Phase II trials.[4] Patients with persistent or recurrent brain tumors, who have often failed standard therapies, are enrolled.

#### Inclusion Criteria (General):

- Histologically confirmed diagnosis of a specific brain tumor type (e.g., glioblastoma, anaplastic astrocytoma).
- Recurrent or progressive disease after standard treatments like radiation and chemotherapy.
- Measurable disease as determined by MRI scans.

#### Treatment Regimen:

- Antineoplaston A10 (Atengenal) and Antineoplaston AS2-1 (Astugenal) are administered intravenously.
- The daily doses are typically divided into multiple infusions, often every four hours, administered via a portable pump.[4][5]
- Dosages are gradually escalated to reach a maximum tolerated or effective dose. Average dosages of Antineoplaston A10 have been reported in the range of 7 to 11 g/kg/day.[5]
- Treatment duration is typically long-term, continuing for at least 12 months in the absence of disease progression or unacceptable toxicity.[4]

#### Response Evaluation:

 Tumor response is primarily assessed using gadolinium-enhanced Magnetic Resonance Imaging (MRI) scans.[6]



 MRIs are performed at regular intervals, such as every 8 weeks for the first two years of treatment.[4]

## Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action of Antineoplaston A10 has not been fully elucidated, but several theories have been proposed. One of the leading hypotheses is its interference with key signaling pathways involved in cancer cell growth and proliferation.

## Inhibition of the RAS/MAPK/ERK Pathway

Antineoplaston A10 is suggested to inhibit the RAS signaling pathway. The RAS/MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.





Click to download full resolution via product page

Caption: Proposed inhibition of the RAS/MAPK/ERK signaling pathway by Antineoplaston A10.



## Interference with the PI3K/AKT/PTEN Pathway

Another proposed mechanism involves the interference with the PI3K/AKT/PTEN pathway. This pathway is also central to regulating cell growth, survival, and metabolism, and its aberrant activation is common in cancer.



Click to download full resolution via product page

Caption: Proposed interference of Antineoplaston A10 with the PI3K/AKT/PTEN signaling pathway.



## **Experimental Workflow: Clinical Trial Protocol**

The following diagram illustrates a typical workflow for a patient enrolled in a Phase II clinical trial of Antineoplaston A10.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antineoplastons (PDQ®) NCI [cancer.gov]
- 2. Inhibitory effect of antineoplaston A-10 on breast cancer transplanted to athymic mice and human hepatocellular carcinoma cell lines. The members of Antineoplaston Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies on antineoplaston A10 injections PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Phase II Study of Antineoplastons A10 and AS2-1 in Patients with Brainstem Gliomas. The Report on Non-Diffuse Intrinsic Pontine Glioma (Protocol BT-11) [scirp.org]
- 6. Targeted therapy with antineoplastons A10 and AS2-1 of high-grade, recurrent, and progressive brainstem glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A meta-analysis of preclinical and clinical studies involving (Rac)-Antineoplaston A10.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222741#a-meta-analysis-of-preclinical-and-clinical-studies-involving-rac-antineoplaston-a10]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com